

Application Notes and Protocols: Disperse Blue 1 in Hair Dye Toxicology Studies

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Compound of Interest

Compound Name: Disperse Blue 1

Cat. No.: B124965

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These application notes provide a comprehensive overview of the toxicological profile of **Disperse Blue 1** (CAS No. 2475-45-8), an anthraquinone-based dyestuff used in semi-permanent hair color formulations.[1][2] The following sections detail its carcinogenic, mutagenic, and sensitizing properties, supported by quantitative data and experimental protocols from key toxicology studies.

Toxicological Summary

Disperse Blue 1 is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[3] Its use in hair dye formulations is typically at concentrations of less than 1%.[1][3] While dermal absorption is low, oral exposure in animal models has demonstrated significant toxicological endpoints, including the formation of urinary bladder neoplasms.[4][5] The primary mechanism of carcinogenicity in rats is believed to be secondary to the formation of urinary bladder calculi, which cause chronic irritation and cell proliferation.[3][4]

Quantitative Toxicology Data

The following tables summarize key quantitative data from toxicological assessments of **Disperse Blue 1**.

Table 1: Carcinogenicity Studies in Rodents

Species/Strain	Route	Dosing Regimen	Duration	Key Findings	Reference
F344/N Rats (Male & Female)	Oral (Feed)	0, 1250, 2500, 5000 ppm	103 weeks	Increased incidence of transitional-cell papillomas and carcinomas, squamous-cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas of the urinary bladder.[1][2]	[1][2]
B6C3F1 Mice (Male & Female)	Oral (Feed)	0, 600, 1200, 2500 ppm	104 weeks	Equivocal evidence of carcinogenicity in males (marginal increase in hepatocellular and alveolar/bronchiolar tumors); no evidence in females.[1][2][4]	[1][2][4]

Table 2: Acute and Sub-chronic Toxicity

Species/Strain	Route	Dose/Concentration	Duration	Observation	Reference
Rats	Oral (Gavage)	Up to 3 g/kg	Single dose	No deaths.	[4]
F344/N Rats	Oral (Feed)	Up to 50,000 ppm	14 days	2/5 females died at 50,000 ppm.	[1][6]
B6C3F1 Mice	Oral (Feed)	≥ 25,000 ppm	14 days	All mice died.	[1][6]
F344/N Rats	Oral (Feed)	Up to 20,000 ppm	13 weeks	No compound-related deaths; urinary tract calculi and bladder hyperplasia at ≥2,500 ppm.[6]	[6]
B6C3F1 Mice	Oral (Feed)	Up to 10,000 ppm	13 weeks	Deaths at 10,000 ppm; urinary tract calculi and bladder inflammation at ≥2,500 ppm.[6]	[6]

Table 3: Genotoxicity and Sensitization

Assay Type	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium TA1537	With and without	Weakly mutagenic	[1]
Ames Test	S. typhimurium TA1535, TA97, TA98	Not specified	Mutagenic	[1]
Chromosome Aberration	Chinese Hamster Ovary Cells	Not specified	Positive	[4]
Skin Sensitization	Guinea Pigs	N/A	Moderate sensitizer	[4][5]

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below.

Protocol 1: Two-Year Chronic Oral Carcinogenicity Study in Rats

- Test System: Fischer 344/N rats (50 males and 50 females per group).[1]
- Test Substance: **Disperse Blue 1** (commercial grade without lignosulfonate dispersants).[1][2]
- Administration: The test substance was administered in the diet at concentrations of 0, 1250, 2500, or 5000 ppm for 103 weeks.[1]
- Observations:
 - Animals were observed twice daily for signs of toxicity.
 - Body weight and feed consumption were recorded weekly for the first 13 weeks and then monthly.
 - Complete necropsy was performed on all animals.

- Histopathological examinations were conducted on all major tissues and organs, with special attention to the urinary bladder.
- Endpoint Analysis: The incidence of neoplasms and non-neoplastic lesions in the dosed groups was compared to the control group using statistical methods.

Protocol 2: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

- Test System: Salmonella typhimurium strains TA97, TA98, TA1535, and TA1537.[\[1\]](#)
- Test Substance: **Disperse Blue 1**.
- Methodology:
 - The test substance was dissolved in a suitable solvent.
 - Various concentrations of the test substance were added to a mixture containing the bacterial tester strain and, for assays with metabolic activation, a liver S9 fraction from Aroclor 1254-induced rats.[\[1\]](#)
 - The mixture was pre-incubated and then plated on minimal glucose agar plates.
 - Plates were incubated for 48-72 hours at 37°C.
- Endpoint Analysis: The number of revertant colonies (his+) was counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

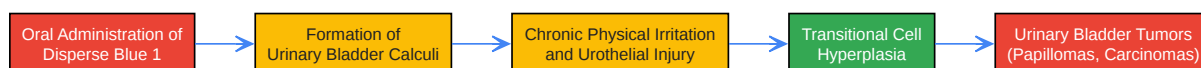
Protocol 3: Skin Sensitization Study in Guinea Pigs (Guinea Pig Maximization Test)

- Test System: Hartley guinea pigs.
- Test Substance: **Disperse Blue 1**.
- Induction Phase:

- Day 0: Intradermal injections of Freund's Complete Adjuvant (FCA), the test substance, and the test substance in FCA were administered to the scapular region.
- Day 7: Topical application of the test substance in a suitable vehicle was applied to the same site, which was then occluded for 48 hours.
- Challenge Phase:
 - Day 21: A non-irritating concentration of the test substance was applied topically to a naive site on the flank and occluded for 24 hours.
- Endpoint Analysis: The challenge sites were observed for erythema and edema at 48 and 72 hours after the application. The incidence and severity of the skin reactions in the test group were compared to a control group. **Disperse Blue 1** was identified as a moderate sensitizer. [\[4\]](#)

Visualizations

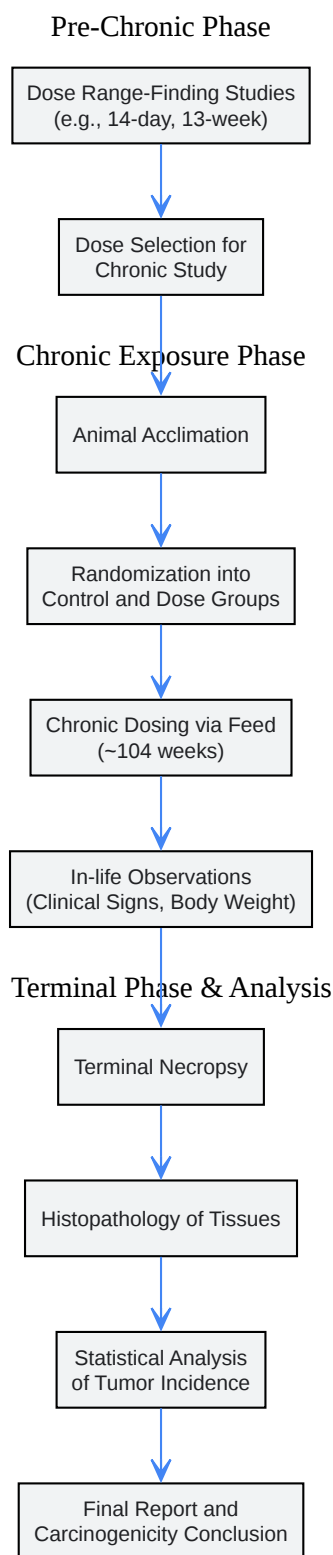
Diagram 1: Proposed Mechanism of Disperse Blue 1-Induced Bladder Carcinogenesis in Rats



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Caption: Logical flow of **Disperse Blue 1** toxicity in the rat bladder.

Diagram 2: General Workflow for a Two-Year Rodent Carcinogenicity Bioassay



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Caption: Workflow for rodent carcinogenicity bioassay.

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